N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine
Description
N-[3-(Morpholin-4-yl)propyl]quinazolin-4-amine is a quinazoline derivative featuring a morpholine moiety linked via a three-carbon alkyl chain to the quinazolin-4-amine core. Quinazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . The morpholinyl group enhances solubility and bioavailability, making this compound a promising candidate for drug development.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-5-14-13(4-1)15(18-12-17-14)16-6-3-7-19-8-10-20-11-9-19/h1-2,4-5,12H,3,6-11H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUIHKYSUWSKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzamide with aldehydes or ketones.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates.
Introduction of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where the propyl chain is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, such as:
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation Products: Oxidized derivatives of the quinazoline core or the morpholine ring.
Reduction Products: Reduced forms of the quinazoline core or the morpholine ring.
Substitution Products: Substituted quinazoline or morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine features a quinazoline core which is known for its diverse biological activities. The compound's structure includes a morpholine group that enhances its solubility and biological activity.
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.
- Case Study : Research has shown that derivatives of this compound exhibit selective inhibition of specific kinases, such as Aurora kinases (AurA and AurB), which are vital in cell division and are often overexpressed in tumors .
Cancer Treatment
The compound has been investigated for its potential in treating various cancers due to its ability to modulate kinase activity.
- Research Findings : A study demonstrated that this compound derivatives displayed significant cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents .
Development of Novel Therapeutics
The compound serves as a scaffold for developing new therapeutic agents targeting multiple diseases, including neurodegenerative disorders.
- Example : It has been explored for its potential use in Parkinson's disease treatment due to its ability to inhibit specific kinases involved in neurodegeneration .
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the pharmacological properties of this compound to enhance its efficacy and selectivity as a therapeutic agent. Potential future applications may include:
- Development of combination therapies for enhanced anti-cancer effects.
- Exploration of the compound's effects on other kinase targets involved in various diseases.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Features and Complexity
The structural complexity and substituent patterns of quinazoline derivatives significantly influence their biological activity. Key comparisons include:
Key Observations :
Activity Trends :
Pharmacological and Physicochemical Properties
- Solubility : Morpholinyl groups in the target compound improve aqueous solubility compared to purely aromatic derivatives (e.g., benzothiazole analogs) .
- Stability : Halogenated derivatives (e.g., bromophenyl) exhibit enhanced crystallinity and thermal stability due to intermolecular interactions .
- Toxicity: Compounds with trifluoromethyl or cyano groups (e.g., ) may exhibit higher cytotoxicity .
Biological Activity
N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Quinazoline Derivatives
Quinazolines and their derivatives have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities including antitumor , antiviral , antibacterial , analgesic , and anti-inflammatory effects . The incorporation of morpholine and other substituents into the quinazoline structure can enhance these activities, making them promising candidates for drug development.
Synthesis and Structure
The synthesis of this compound involves several steps, typically starting from anthranilic acid derivatives and morpholine. The final product is characterized by spectral techniques such as NMR and mass spectrometry, confirming the structural integrity necessary for biological activity .
Analgesic and Anti-inflammatory Properties
Recent studies have demonstrated that quinazoline derivatives, including this compound, possess significant analgesic and anti-inflammatory properties. These compounds are believed to selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain signaling pathways. For instance, a study highlighted that a related compound exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Table 1: Biological Activity Comparison
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | Not specified | |
| Indomethacin | COX-2 Inhibition | 10 | |
| Compound 5d | Analgesic | Not specified |
Anticancer Activity
Quinazoline derivatives have shown promise in oncology as well. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. For analgesic effects, it selectively inhibits COX enzymes, particularly COX-2, leading to reduced prostaglandin synthesis . In cancer therapy, it may interfere with signaling pathways that regulate cell cycle progression and apoptosis.
Case Studies
A notable study evaluated the pharmacokinetics of quinazoline derivatives in vivo. Mice treated with these compounds showed rapid absorption into the bloodstream with significant brain penetration, indicating potential for central nervous system effects . Another investigation revealed that certain derivatives could induce necrosis in resistant cancer cell lines without affecting normal cells, highlighting their selectivity and safety profile .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine derivatives?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of substituted anthranilic acid with morpholine-4-carboxamide to form 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one intermediates .
- Step 2 : Chlorination using phosphorus oxychloride to yield 4-chloro-2-(morpholin-4-yl)quinazoline derivatives .
- Step 3 : Substitution with substituted anilines under reflux conditions to introduce the N-[3-(morpholin-4-yl)propyl] group . Yields vary (33–50%) depending on substituents, with purity confirmed via TLC and HPLC (>98%) .
Q. How is structural characterization of this compound performed?
- Spectroscopy :
- FTIR : Peaks at 1708–1580 cm⁻¹ (C=C/C=N), 1370–1321 cm⁻¹ (morpholine C-O-C), and 1563–1612 cm⁻¹ (N-H deformation) confirm core structural motifs .
- NMR : Aromatic protons (δ 6.8–8.5 ppm) and morpholine protons (δ 1.8–3.5 ppm) are diagnostic .
- X-ray crystallography : Resolves non-covalent interactions (e.g., N-H···N hydrogen bonds, π-π stacking) and confirms dihedral angles (e.g., 56.04° between quinazoline and imidazole rings) .
Q. What initial biological screening approaches are used for this compound?
- Enzyme inhibition assays : Cruzain or SETD8 inhibition is tested via fluorimetric or radiometric assays, with IC₅₀ values calculated using dose-response curves .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potency, with results cross-validated via Western blotting for target engagement .
Advanced Research Questions
Q. How can researchers optimize synthesis yields and purity for structurally complex derivatives?
- Purification : Use column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) or preparative HPLC (C18 columns, 0.1% TFA in H₂O/MeCN) .
- Yield improvement : Microwave-assisted reactions (e.g., 120°C, 30 min) enhance substitution efficiency .
- Troubleshooting : Address low yields (e.g., <20%) by optimizing stoichiometry of amines or using catalytic Cu(I) in Ullmann-type couplings .
Q. What computational tools are used to analyze structure-activity relationships (SAR)?
- 3D-QSAR modeling : Aligns substituent effects (e.g., morpholine propyl chain length) with bioactivity using CoMFA/CoMSIA to generate contour maps for steric/electronic optimizations .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cruzain, highlighting key interactions (e.g., H-bonding with quinazoline-N1) .
Q. How are crystallographic data contradictions resolved (e.g., twinning, disorder)?
- Twinning analysis : SHELXL’s HKLF5 format handles non-merohedral twinning (e.g., 0.47% twin fraction) using BASF parameter refinement .
- Disorder modeling : PART instructions in SHELXL refine occupancy of disordered morpholine rings, constrained via SIMU/DELU restraints .
Q. What strategies address discrepancies in biological activity across assay platforms?
- Orthogonal validation : Compare enzymatic IC₅₀ with cellular EC₅₀ (e.g., pIC₅₀ = 7.2 vs. EC₅₀ = 1.5 μM) to rule out off-target effects .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain reduced potency in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
